molecular formula C₁₀H₁₇NO₃ B154973 methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 65913-90-8

methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No. B154973
CAS RN: 65913-90-8
M. Wt: 199.25 g/mol
InChI Key: QIQNNBXHAYSQRY-JSXQXQAOSA-N
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Description

Methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, also known as cocaine, is a powerful central nervous system stimulant that is derived from the leaves of the coca plant. Cocaine has been used for centuries for its stimulating effects, but its abuse potential and addictive properties have made it a highly regulated substance in most countries.

Mechanism Of Action

Cocaine works by blocking the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking the reuptake of dopamine, methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate increases the levels of dopamine in the brain, leading to a pleasurable and rewarding experience.

Biochemical And Physiological Effects

Cocaine has a number of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. It also causes constriction of blood vessels, leading to reduced blood flow to various organs, including the heart and brain.

Advantages And Limitations For Lab Experiments

Cocaine is a powerful tool for studying the effects of dopamine on the brain and behavior. It has been used in a variety of laboratory experiments to investigate the neural mechanisms underlying addiction and reward processing. However, the potential for abuse and addiction make it a challenging substance to work with, and strict regulations and safety protocols must be followed.

Future Directions

There are many potential future directions for research on methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate and its effects on the brain and behavior. One area of interest is the development of new medications that can target the dopamine system without producing the addictive properties of methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate. Another area of interest is the investigation of individual differences in susceptibility to methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate addiction and the identification of potential biomarkers for addiction risk. Additionally, there is a need for further research on the long-term effects of methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate use on the brain and behavior, as well as the development of effective treatments for methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate addiction.

Scientific Research Applications

Cocaine has been extensively studied for its effects on the central nervous system and its potential therapeutic applications. Research has shown that methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate acts as a potent dopamine reuptake inhibitor, leading to increased levels of dopamine in the brain and producing feelings of euphoria and increased energy.

properties

IUPAC Name

methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6-,7-,8+,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQNNBXHAYSQRY-JSXQXQAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@@H]1C([C@H](C2)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

CAS RN

65913-90-8
Record name NSC72855
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

Name
COC(=O)C1C(OC(=O)c2ccccc2)CC2CCC1N2C
Quantity
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reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

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